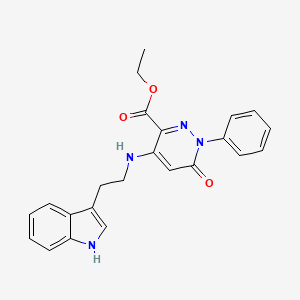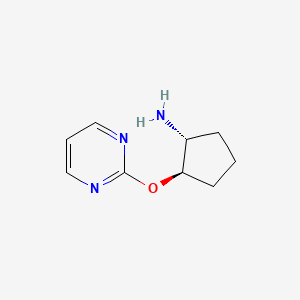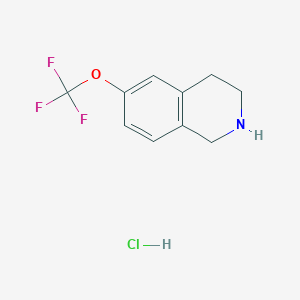
ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyridazine, which is a six-membered ring with two nitrogen atoms opposite each other. It also contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic indole and pyridazine rings, along with the various substituents. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole and pyridazine rings are known to undergo various chemical reactions. For example, indoles can participate in electrophilic substitution reactions, while pyridazines can undergo reactions with nucleophiles at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups could make it more soluble in polar solvents .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
The compound’s structure suggests potential anti-inflammatory and analgesic effects. It belongs to the class of 2-arylpropanoic acids, which are widely used as non-steroidal anti-inflammatory drugs (NSAIDs). Notably, ibuprofen (2), a well-known NSAID, shares structural similarities with this compound . Investigating its anti-inflammatory activity and pain-relieving potential could be valuable.
Antiviral Activity
Given the current global health context, exploring antiviral properties is crucial. Naproxen, a related compound, has been studied for its antiviral effects. Combining naproxen with tryptamine derivatives (such as our compound) could yield a hybrid molecule with broad-spectrum antiviral activity. Preliminary trials even suggest that naproxen might reduce severe respiratory mortality associated with COVID-19 .
Neuromodulation and Behavior
Tryptamine derivatives play essential roles in the central nervous system. Tryptamine itself is a neuromodulator and a precursor to serotonin (5-hydroxytryptamine), a critical signaling hormone. Investigating how our compound affects cognition, memory, sleep, and behavior could provide valuable insights .
Ulcerogenic Index
Assessing the ulcerogenic potential of our compound is essential. Comparing it to standard NSAIDs like indomethacin and celecoxib in terms of ulcer formation (ulcerogenic index) would be informative .
Antimicrobial Activity
Exploring the compound’s antimicrobial potential is worthwhile. Similar derivatives have shown promising results in combating microbial infections . Investigating its effects against bacteria, fungi, and viruses could be valuable.
Influence on Biofilm Formation
Biofilms play a role in various diseases, including chronic infections. Investigating whether our compound affects biofilm formation could have clinical implications .
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-30-23(29)22-20(14-21(28)27(26-22)17-8-4-3-5-9-17)24-13-12-16-15-25-19-11-7-6-10-18(16)19/h3-11,14-15,24-25H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLWBDUGFQYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2617077.png)
![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2617078.png)
![1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2617079.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2617080.png)
![N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide](/img/structure/B2617085.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)

![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)




